molecular formula C15H21N3OS B14964345 3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 633283-67-7

3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B14964345
CAS No.: 633283-67-7
M. Wt: 291.4 g/mol
InChI Key: JIFNOSLTBLIIHJ-UHFFFAOYSA-N
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Description

3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that features a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic synthesisThe reaction conditions often involve the use of strong bases and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl groups to the amino nitrogen .

Scientific Research Applications

3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific thieno[2,3-b]pyridine core, which imparts distinct chemical and biological properties. Its combination of functional groups and core structure makes it a versatile compound for various applications .

Properties

CAS No.

633283-67-7

Molecular Formula

C15H21N3OS

Molecular Weight

291.4 g/mol

IUPAC Name

3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C15H21N3OS/c1-7-8(2)10-11(16)12(13(19)18-15(4,5)6)20-14(10)17-9(7)3/h16H2,1-6H3,(H,18,19)

InChI Key

JIFNOSLTBLIIHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)NC(C)(C)C)C

Origin of Product

United States

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